3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene

Physical Organic Chemistry Separation Science Process Chemistry

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene (CAS 53483-16-2), also known as 5-allyl-2-methoxy-1,3-dimethylbenzene, is a C12H16O allylbenzene derivative characterized by a 1-propene side chain attached to a 3,5-dimethyl-4-methoxyphenyl aromatic core. The compound has a molecular weight of 176.25 g/mol and exists as a liquid with a density of 0.925 g/cm³ and a boiling point of 241.1 °C at 760 mmHg.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 53483-16-2
Cat. No. B1367052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
CAS53483-16-2
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)CC=C
InChIInChI=1S/C12H16O/c1-5-6-11-7-9(2)12(13-4)10(3)8-11/h5,7-8H,1,6H2,2-4H3
InChIKeyWRKAPIQETROJHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene (CAS 53483-16-2): Baseline Physical Properties and Identity


3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene (CAS 53483-16-2), also known as 5-allyl-2-methoxy-1,3-dimethylbenzene, is a C12H16O allylbenzene derivative characterized by a 1-propene side chain attached to a 3,5-dimethyl-4-methoxyphenyl aromatic core . The compound has a molecular weight of 176.25 g/mol and exists as a liquid with a density of 0.925 g/cm³ and a boiling point of 241.1 °C at 760 mmHg [1]. It is commercially available with a standard purity specification of ≥95% from major chemical suppliers .

Critical Differentiators: Why 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene Cannot Be Replaced by Structurally Similar Analogs


While several arylpropene analogs share the 3,5-dimethylphenyl scaffold, substitution at the 4-position (methoxy vs. hydroxyl vs. chloro vs. ether) fundamentally alters physical properties, chemical reactivity, and synthetic utility. Direct substitution with the hydroxyl analog (4-allyl-2,6-dimethylphenol) introduces a hydrogen bond donor, increasing polarity and altering boiling point . Substitution with the 2-methyl-1-propene analog changes the steric environment of the double bond, impacting polymerization behavior . Even a single chlorine atom substitution (2-chloro-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene) significantly increases molecular weight and boiling point, affecting purification and handling [1]. These quantifiable differences necessitate compound-specific procurement for applications where precise physicochemical properties or orthogonal reactivity are required.

Quantitative Comparative Evidence for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene vs. Closest Analogs


Boiling Point and Density: Divergence from 2-Methyl and Chloro Analogs Dictates Distillation Protocol Selection

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene exhibits a boiling point of 241.1 °C at 760 mmHg and a density of 0.925 g/cm³ [1]. The 2-methyl-1-propene analog (CAS 53483-20-8) has a significantly higher boiling point of 259.7 °C and a slightly lower density of 0.92 g/cm³ . The 2-chloro analog (CAS 951893-05-3) has an even higher boiling point of 281.4±28.0 °C and a density of 1.0±0.1 g/cm³ [2].

Physical Organic Chemistry Separation Science Process Chemistry

Molecular Weight and LogP: Hydrophobicity Profile Differentiates from Hydroxyl and Ether Analogs

The target compound has a molecular weight of 176.25 g/mol and a predicted LogP (octanol-water partition coefficient) of approximately 3.8, based on structure . The hydroxyl analog (4-allyl-2,6-dimethylphenol, CAS 13037-83-7) has a lower molecular weight (162.23 g/mol) and a significantly lower predicted LogP (~2.8) due to hydrogen bonding capability . The allyl ether analog (allyl 2,6-dimethylphenyl ether, CAS 15261-41-3) has a molecular weight of 162.23 g/mol and a predicted LogP (~3.2) [1].

Medicinal Chemistry ADME Prediction Chromatography

Commercial Availability and Purity: Benchmarked Supply Chain Metrics

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is commercially available from multiple vendors with a standard purity specification of ≥95% (AKSci, CymitQuimica) and ≥97% (ChemicalBook suppliers) . The 2-methyl-1-propene analog (CAS 53483-20-8) is similarly available at 95-97% purity . However, the 2-chloro analog (CAS 951893-05-3) is less widely stocked, with fewer vendors and often lower purity grades [1].

Procurement Quality Control Sourcing

Polymerization Behavior: Allyl Monomer Reactivity Profile Inferred from Structural Analogs

Studies on closely related allyl 2,6-dimethylphenyl ether (ADMPhE) and 4-allyl-2,6-dimethylphenol (ADMPhOH) demonstrate that the methoxy group (present in the target compound) is expected to facilitate monomer-isomerization polymerization with BF3·OEt2 catalyst, leading to polymers with repeating units analogous to those derived from the phenolic monomer [1]. In contrast, the propenyl analogs (PrDMPhE and PrDMPhOH) polymerize without isomerization. The target compound's methoxy group likely promotes a reaction pathway distinct from both the hydroxyl analog (ADMPhOH) and the ether analog (ADMPhE), potentially offering unique polymer architectures.

Polymer Chemistry Cationic Polymerization Monomer Design

Safety and Handling: GHS Classification Contrasts with More Hazardous Analogs

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is classified under GHS with the signal word 'Warning' and hazard statements H302-H315-H319-H335 (harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) . In contrast, the 2-chloro analog (CAS 951893-05-3) carries additional hazards associated with chlorinated compounds, including potential for dermal and inhalation toxicity, and may require more stringent handling procedures [1].

Laboratory Safety Chemical Handling EHS Compliance

Optimized Application Scenarios for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene Based on Quantitative Differentiators


Synthesis of Substituted Phenols via Claisen Rearrangement

The target compound's allyl group and 4-methoxy substituent enable thermal Claisen rearrangement to generate 2-allyl-3,5-dimethylphenol derivatives. The methoxy group directs ortho-selectivity and provides a handle for subsequent demethylation. Compared to the hydroxyl analog (which already bears a free OH), the methoxy-protected form offers greater stability during multi-step syntheses [1]. The lower boiling point (241.1 °C vs. 259.7 °C for the 2-methyl analog) facilitates purification after rearrangement .

Cationic Polymerization for Specialty Poly(allylbenzene) Materials

Based on analog studies, 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is expected to undergo monomer-isomerization polymerization with Lewis acid catalysts (e.g., BF3·OEt2) [1]. The methoxy group promotes isomerization to a propenyl intermediate, leading to polymers with unique backbone structures. This differentiates it from the 2-methyl analog, which has a more sterically hindered double bond that may impede isomerization . The target compound is thus a preferred monomer for synthesizing polymers with tailored thermal and mechanical properties.

Building Block for Calixarene-Functionalized Iminosugar Ligands

The compound has been employed as a functionalization reagent on calix[4]arene scaffolds for constructing multivalent iminosugar architectures via nitrone cycloadditions [1]. Its allyl group serves as a reactive handle for cycloaddition, while the methoxy group provides electronic tuning of the aromatic ring without introducing hydrogen-bonding interference that would accompany a free hydroxyl group. This specific substitution pattern is critical for achieving the high regio- and stereoselectivity reported in these multivalent ligand syntheses.

Intermediate for Medicinal Chemistry and SAR Studies

The 3,5-dimethyl-4-methoxyphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in NPBWR1 (GPR7) antagonists and other bioactive molecules [1]. The target compound provides a versatile allyl handle for further functionalization (e.g., cross-coupling, hydroboration). Its higher predicted LogP (~3.8) relative to the hydroxyl analog enhances blood-brain barrier permeability potential, making it a valuable starting material for CNS-targeted drug discovery programs .

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